molecular formula C9H13ClN2 B12939855 2-Methylisoindolin-4-amine hydrochloride

2-Methylisoindolin-4-amine hydrochloride

Cat. No.: B12939855
M. Wt: 184.66 g/mol
InChI Key: MIOSPDOFMRMFFQ-UHFFFAOYSA-N
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Description

2-Methylisoindolin-4-amine hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form of 2-Methylisoindolin-4-amine enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylisoindolin-4-amine hydrochloride typically involves the reaction of 2-methylisoindoline with an amine source under specific conditions. One common method includes the use of reductive amination, where 2-methylisoindoline is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methylisoindolin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of 2-Methylisoindolin-4-amine.

    Reduction: Corresponding amine derivatives.

    Substitution: Alkylated or acylated derivatives of 2-Methylisoindolin-4-amine.

Scientific Research Applications

2-Methylisoindolin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-Methylisoindolin-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Methylisoindolin-1-one: Another isoindoline derivative with similar structural features but different functional groups.

    Indanone: A related compound with a similar core structure but different substituents.

    Indoprofen: A nonsteroidal anti-inflammatory drug with a similar isoindoline core.

Uniqueness

2-Methylisoindolin-4-amine hydrochloride is unique due to its specific amine group at the 4-position, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-methyl-1,3-dihydroisoindol-4-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-11-5-7-3-2-4-9(10)8(7)6-11;/h2-4H,5-6,10H2,1H3;1H

InChI Key

MIOSPDOFMRMFFQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)C(=CC=C2)N.Cl

Origin of Product

United States

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